molecular formula C9H11ClN2 B13592952 2,8-Dimethylimidazo[1,2-a]pyridinehydrochloride

2,8-Dimethylimidazo[1,2-a]pyridinehydrochloride

Cat. No.: B13592952
M. Wt: 182.65 g/mol
InChI Key: MBWNOGFZWYEBMI-UHFFFAOYSA-N
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Description

2,8-Dimethylimidazo[1,2-a]pyridinehydrochloride is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is recognized for its potential in drug discovery, particularly in the development of anti-tuberculosis agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dimethylimidazo[1,2-a]pyridinehydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyridine with suitable aldehydes or ketones, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions often involve the use of acidic or basic catalysts, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and conditions. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,8-Dimethylimidazo[1,2-a]pyridinehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups at the methyl positions .

Scientific Research Applications

2,8-Dimethylimidazo[1,2-a]pyridinehydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,8-Dimethylimidazo[1,2-a]pyridinehydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential as an anti-tuberculosis agent highlight its significance in scientific research and drug development .

Properties

Molecular Formula

C9H11ClN2

Molecular Weight

182.65 g/mol

IUPAC Name

2,8-dimethylimidazo[1,2-a]pyridine;hydrochloride

InChI

InChI=1S/C9H10N2.ClH/c1-7-4-3-5-11-6-8(2)10-9(7)11;/h3-6H,1-2H3;1H

InChI Key

MBWNOGFZWYEBMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C.Cl

Origin of Product

United States

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